molecular formula C24H20FN3O2S B3410516 4-Fluoro-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897481-05-9

4-Fluoro-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B3410516
CAS No.: 897481-05-9
M. Wt: 433.5 g/mol
InChI Key: VCZYZAKVCULEMW-UHFFFAOYSA-N
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Description

4-Fluoro-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a benzothiazole core, a privileged scaffold in drug discovery, which is substituted at the 2-position with a piperazine moiety. The structural integration of the benzothiazole and piperazine groups is a characteristic feature of compounds studied for their interaction with neurological targets, particularly serotonin receptors . Compounds with 2-piperazinylbenzothiazole architectures have been demonstrated to exhibit potent 5-HT3 receptor antagonist and 5-HT4 receptor agonist properties in preclinical research, suggesting potential application as tools for investigating gastrointestinal motility and central nervous system functions . The specific phenoxybenzoyl substitution on the piperazine ring in this compound is designed to modulate its physicochemical properties, including lipophilicity and molecular geometry, which can influence its bioavailability and binding affinity to specific biological targets. The fluorine atom at the 4-position of the benzothiazole ring is a common strategic modification intended to enhance metabolic stability and membrane permeability. This compound is provided as a high-purity material for research purposes only. It is intended for use in in vitro assay development, receptor binding studies, and as a building block in the synthesis of novel bioactive molecules. FOR RESEARCH USE ONLY (RUO). Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2S/c25-20-7-4-8-21-22(20)26-24(31-21)28-15-13-27(14-16-28)23(29)17-9-11-19(12-10-17)30-18-5-2-1-3-6-18/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZYZAKVCULEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic substitution reaction of 4-fluorobenzaldehyde with a suitable piperazine derivative, followed by cyclization with a benzothiazole precursor. The reaction conditions often require the use of polar solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and catalysts like palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific biological context, but common targets include enzymes involved in cell proliferation and inflammation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Fluoro-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from fluorinated aromatic precursors and heterocyclic intermediates. A common route includes:

Coupling of piperazine derivatives : Reacting 4-phenoxybenzoyl chloride with piperazine under inert conditions (e.g., nitrogen atmosphere) to form the piperazin-1-yl intermediate .

Benzothiazole ring formation : Introducing the fluorophenyl group via nucleophilic substitution or Suzuki-Miyaura coupling, followed by cyclization to form the benzothiazole core .

  • Critical Parameters :
  • Temperature control : Exothermic reactions (e.g., acylation) require cooling to prevent side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/petroleum ether is essential for isolating high-purity products (>95%) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and ring fusion. For example, the fluorine atom’s deshielding effect is observed at δ 160–165 ppm in 19^19F NMR .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 452.1243 [M+H]+^+) verifies molecular formula consistency .
  • X-ray Crystallography : Resolves stereochemistry and packing interactions, as demonstrated in related piperazine-benzothiazole hybrids .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. For example, docking studies on thiazolo-triazole analogs revealed hydrogen bonding with active-site residues (e.g., Lys89 in α-glucosidase) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluoro vs. methoxy groups) with IC50_{50} values to predict activity trends .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP <5 for optimal blood-brain barrier penetration) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Discrepancies in IC50_{50} values (e.g., 2.4 μM vs. 8.7 μM for kinase inhibition) often arise from variations in:
  • Cell lines : Use isogenic models (e.g., HEK293 vs. HeLa) to control for genetic background .
  • Solvent effects : DMSO concentrations >1% can artifactually inhibit enzyme activity .
  • Comparative SAR Tables : Systematically evaluate substituent effects:
Substituent (R)Target ProteinIC50_{50} (μM)LogP
4-FluorophenylKinase A2.43.1
4-MethoxyphenylKinase A8.72.8
4-BromophenylKinase A5.23.5
Source: Adapted from
  • Meta-Analysis : Pool data from independent studies to identify consensus targets (e.g., serotonin receptors vs. tubulin) .

Q. What experimental designs optimize reaction scalability while maintaining stereochemical fidelity?

  • Methodological Answer :

  • Flow Chemistry : Continuous synthesis reduces batch variability. For example, microreactors achieve >90% yield in piperazine acylation steps by minimizing thermal gradients .
  • Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C for Suzuki couplings) improve recyclability and reduce metal leaching .
  • In Situ Monitoring : Raman spectroscopy tracks intermediate formation (e.g., benzothiazole cyclization at 150°C) to abort failed reactions early .

Data Contradiction Analysis

Q. How do fluorophenyl substituent positions (ortho vs. para) impact biological activity and synthetic feasibility?

  • Methodological Answer :

  • Activity Impact : Para-fluorophenyl groups enhance π-π stacking with aromatic residues in target proteins (e.g., COX-2), while ortho-substituents introduce steric hindrance, reducing binding affinity by 3–5-fold .
  • Synthetic Challenges : Ortho-substitution requires protecting groups (e.g., Boc for piperazine) to prevent regiochemical interference, increasing synthesis steps from 3 to 5 .

Methodological Framework Integration

Q. How can researchers align studies on this compound with theoretical frameworks in medicinal chemistry?

  • Methodological Answer :

  • Target-Driven Design : Link synthesis to established pharmacophore models (e.g., "3D-QSAR for kinase inhibitors") to prioritize derivatives .
  • Mechanistic Hypotheses : Use DFT calculations to predict metabolic stability, focusing on CYP450-mediated oxidation at benzylic positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

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